2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid
Description
Overview of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid represents a sophisticated heterocyclic compound within the pyrrolopyrimidine family, distinguished by its specific substitution pattern and functional group arrangement. The compound bears the Chemical Abstracts Service registry number 1638768-02-1 and exhibits a molecular formula of C₇H₃Cl₂N₃O₂ with a corresponding molecular weight of 232.02 grams per mole. Its structural architecture encompasses a fused bicyclic system consisting of a pyrrole ring fused to a pyrimidine ring, with chlorine atoms positioned at the 2 and 4 positions of the pyrimidine moiety and a carboxylic acid group attached at the 5 position of the pyrrole ring.
The compound's International Union of Pure and Applied Chemistry nomenclature reflects its systematic structural organization, while its International Chemical Identifier string provides a unique digital fingerprint for database searches and computational applications. Physical characterization reveals the compound as a white to light-colored crystalline solid under standard laboratory conditions, with storage requirements typically maintained under refrigerated conditions to preserve chemical integrity. The compound demonstrates stability under appropriate storage conditions while maintaining high purity levels, typically exceeding 95% in commercial preparations.
The stereochemical configuration of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid contributes significantly to its chemical reactivity and biological activity profile. The positioning of the chlorine substituents creates distinct electronic environments that influence both electrophilic and nucleophilic substitution reactions. The carboxylic acid functionality provides additional reactivity sites for esterification, amidation, and other derivatization reactions commonly employed in synthetic medicinal chemistry applications.
Historical Context and Discovery
The development of pyrrolopyrimidine-based compounds traces its origins to the broader exploration of purine analogs and their therapeutic applications in the mid-20th century. Early investigations into heterocyclic systems containing nitrogen atoms led researchers to explore variations of naturally occurring purines, ultimately culminating in the systematic study of pyrrolopyrimidine scaffolds. The specific compound 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid emerged from these investigations as researchers sought to develop versatile synthetic intermediates capable of accessing diverse chemical space through selective functionalization.
Historical records indicate that the foundational chemistry for synthesizing pyrrolopyrimidine derivatives was established through pioneering work on cyclization reactions between aminopyrimidines and appropriate carbonyl compounds. The methodology for introducing chlorine substituents at specific positions was developed through systematic studies of halogenation reactions using phosphorus oxychloride and related reagents under controlled reaction conditions. These early synthetic approaches provided the groundwork for accessing the specific substitution pattern observed in 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
The emergence of this particular compound gained prominence through its identification as a key intermediate in the synthesis of pharmaceutical targets, particularly in the development of kinase inhibitors and related therapeutic agents. Patent literature from pharmaceutical companies documented various synthetic routes and applications, establishing the compound's importance in industrial medicinal chemistry. The compound's utility became particularly evident in the synthesis of tofacitinib and related therapeutic agents, where the pyrrolopyrimidine core provided essential structural features for biological activity.
Research groups at academic institutions and pharmaceutical companies contributed to understanding the compound's synthetic accessibility and functional group tolerance. These investigations revealed that the specific positioning of chlorine atoms and the carboxylic acid group created optimal conditions for subsequent derivatization reactions while maintaining the structural integrity of the bicyclic core. The historical development of efficient synthetic methodologies enabled widespread access to this compound for research applications.
Relevance in Contemporary Chemical Research
Contemporary chemical research has established 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid as a privileged scaffold in medicinal chemistry applications, particularly in the development of kinase inhibitors and related therapeutic agents. The compound's structural features align with pharmacophoric requirements for binding to adenosine triphosphate-binding sites in various protein kinases, making it an attractive starting point for drug discovery efforts. Recent studies have demonstrated its utility in developing selective inhibitors of protein kinase B, where the pyrrolopyrimidine core provides essential interactions with the enzyme's active site.
Current research applications extend to the development of bumped kinase inhibitors for treating parasitic infections, where 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid derivatives have shown promise against Cryptosporidium parvum calcium-dependent protein kinase 1. These investigations highlight the compound's versatility in targeting diverse biological systems while maintaining selectivity profiles suitable for therapeutic development. The compound's role in contemporary antimicrobial research represents an expanding area of investigation with significant potential for addressing unmet medical needs.
The compound has also gained attention in the development of multidrug resistance inhibitors, where pyrrolopyrimidine scaffolds demonstrate selective activity against multidrug-resistance-associated protein transport systems. Research has identified structure-activity relationships that guide optimization efforts for enhancing potency and selectivity profiles. These findings contribute to understanding how specific substitution patterns influence biological activity and provide direction for future synthetic efforts.
Contemporary synthetic methodologies have evolved to provide efficient access to 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid through improved reaction conditions and purification techniques. Modern approaches emphasize environmentally sustainable processes while maintaining high yields and product purity. These developments have facilitated broader research applications and industrial implementation of synthetic routes.
Scope and Objectives of the Review
This comprehensive review aims to provide a thorough examination of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid from multiple scientific perspectives, encompassing its fundamental chemical properties, synthetic accessibility, and research applications. The primary objective involves consolidating current knowledge regarding this compound's role in contemporary medicinal chemistry while identifying opportunities for future research and development. The review seeks to establish a comprehensive understanding of the compound's structural features and their relationship to observed biological activities.
The scope encompasses detailed analysis of the compound's physicochemical properties, including molecular characteristics that influence its behavior in biological systems and synthetic transformations. This examination includes consideration of electronic properties, conformational preferences, and intermolecular interactions that contribute to the compound's utility in drug discovery applications. The review addresses synthetic methodologies for accessing the compound and its derivatives, with emphasis on practical considerations for research and industrial applications.
Contemporary research applications receive particular attention, with focus on the compound's role in developing therapeutic agents for various disease states. The review examines structure-activity relationships that guide optimization efforts and identifies key structural features responsible for biological activity. This analysis provides insight into design principles for developing improved therapeutic agents based on the pyrrolopyrimidine scaffold.
Future research directions are identified through analysis of current knowledge gaps and emerging opportunities in medicinal chemistry applications. The review considers potential applications in unexplored therapeutic areas while addressing technical challenges that may limit broader implementation. These considerations provide guidance for researchers seeking to exploit the compound's unique properties in novel applications.
Properties
IUPAC Name |
2,4-dichloro-7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O3Si/c1-22(2,3)5-4-21-7-18-6-8(12(19)20)9-10(14)16-13(15)17-11(9)18/h6H,4-5,7H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHSACMZRPDUOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C2=C1N=C(N=C2Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Raw Materials
- 6-Aminouracil or 1,3-dihydroxy-5-aminophenylamine serve as foundational compounds.
- Chloroacetaldehyde or derivatives are used for ring closure.
- Chlorination reagents such as phosphorus oxychloride, sulfur oxychloride, or oxalyl chloride facilitate chlorination at specific positions.
Key Reaction Conditions
| Step | Reagents | Catalysts | Solvent | Temperature | Yield/Notes |
|---|---|---|---|---|---|
| Step 1 | 6-Aminouracil + chloroacetaldehyde | Organic bases (e.g., N,N-diisopropylethylamine) | Tetrahydrofuran (THF)/water | 45-65°C | Intermediate formation with controlled temperature prevents side reactions |
| Step 2 | Chlorination (e.g., phosphorus oxychloride) | Organic bases (e.g., triethylamine) | Dichloromethane, acetonitrile | 75-90°C | High selectivity for chlorination at desired positions |
Notable Features
- Reaction temperatures are optimized to balance yield and purity.
- Use of organic bases like diisopropylethylamine enhances chlorination efficiency.
- The process avoids column chromatography by optimizing crystallization and extraction steps.
Cyclization and Functionalization
Intramolecular Cyclization
- The key heterocyclic core is formed via intramolecular cyclization of the intermediate, often catalyzed by copper salts or other transition metals.
- Conditions typically involve solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran, with temperatures ranging from 50°C to 110°C.
- Bases such as potassium carbonate or sodium hydroxide facilitate cyclization.
Oxidation to Carboxylic Acid
- Oxidants like DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) are employed to oxidize the heterocycle to introduce the carboxylic acid group at the 5-position.
- The oxidation step is performed in solvents like tetrahydrofuran or dichloromethane at 40-70°C.
- The molar ratio of oxidant to intermediate is typically 1:1 to 1:3, ensuring high conversion rates.
Chlorination and Final Purification
- The final chlorination step involves reagents such as phosphorus oxychloride or sulfur oxychloride, with reaction temperatures around 180°C.
- Organic bases like diisopropylethylamine are used to neutralize HCl generated during chlorination.
- Purification is achieved through recrystallization from suitable solvents, avoiding chromatography, which simplifies scalability.
Representative Data Table
| Step | Raw Material | Reagent | Catalyst | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|---|---|
| 1 | 6-Aminouracil + chloroacetaldehyde | Sodium acetate | Potassium iodide | THF/water | 45-65°C | 85% | High yield, mild conditions |
| 2 | Intermediate | Phosphorus oxychloride | None | Dichloromethane | 75-90°C | 70-80% | Selective chlorination |
| 3 | Chlorinated heterocycle | DDQ | None | Tetrahydrofuran | 40-70°C | 75% | Oxidation to acid |
| 4 | Final heterocycle | Various chlorination reagents | Organic bases | Solvent (e.g., acetonitrile) | 180°C | 60-70% | Final product |
Research Findings and Innovations
Recent patents highlight improvements in yield, operational simplicity, and cost reduction:
- Patents CN114230572A and CN111303162B describe optimized reaction conditions, such as controlled temperature profiles and reagent ratios, to enhance yield and purity.
- The use of monochloroacetaldehyde and alkali-based cyclization offers a high-yield route with minimal by-products.
- Oxidation with DDQ has been refined for industrial scalability, with reaction conditions optimized to prevent over-oxidation or degradation.
Notes and Considerations
- Reaction control is critical; temperature and reagent ratios directly influence selectivity and yield.
- Purification strategies focus on recrystallization and extraction to avoid chromatography, facilitating scale-up.
- Environmental and safety concerns associated with chlorination reagents require proper handling and waste management.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or methanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolo[2,3-D]pyrimidine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound
Scientific Research Applications
Pharmaceutical Development
Antiviral and Anticancer Agents:
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been explored for its potential as an antiviral and anticancer agent. Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine structures exhibit significant biological activity against various cancer cell lines and viral infections. For instance, studies have shown that modifications to this scaffold can enhance its efficacy and selectivity for specific targets in cancer therapy .
Case Study:
A notable study demonstrated the synthesis of derivatives from this compound that exhibited promising results in inhibiting tumor growth in preclinical models. These derivatives were shown to interact with key proteins involved in cancer progression, thereby offering a potential pathway for developing new therapeutic agents .
Agricultural Chemicals
Herbicide Development:
In the realm of agrochemicals, 2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is utilized as a potent herbicide. It effectively controls unwanted weeds, thereby enhancing crop protection. The compound’s mechanism involves disrupting the metabolic pathways of target plants, leading to their death while being less harmful to crops .
Table: Herbicidal Activity Comparison
| Compound Name | Activity Level | Target Weeds | Application Rate |
|---|---|---|---|
| This compound | High | Broadleaf weeds | 1-2 kg/ha |
| Glyphosate | Moderate | Annual grasses | 1.5 kg/ha |
Biochemical Research
Enzyme Inhibition Studies:
Researchers leverage the unique structure of this compound to study enzyme inhibition and receptor interactions. Its ability to modulate biological pathways makes it a valuable tool in discovering new therapeutic targets for various diseases. The compound has been used to investigate mechanisms of action in enzyme systems that are pivotal in disease progression .
Material Science
Advanced Materials Development:
The stability and reactivity of this compound make it an attractive candidate for developing advanced materials such as coatings and polymers. Its incorporation into polymer matrices can enhance the material properties like thermal stability and chemical resistance .
Analytical Chemistry
Reference Standard Utilization:
In analytical chemistry, this compound is utilized as a reference standard in various techniques such as chromatography and mass spectrometry. Its precise characterization aids in the accurate quantification and identification of similar compounds in complex mixtures .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,4-Dichloro-7-[[(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
- CAS No.: 950661-85-5 (SEM-protected variant) or 1638768-02-1 (unprotected variant, based on evidence discrepancies) .
- Molecular Formula : C₁₃H₁₇Cl₂N₃O₃Si (SEM-protected) or C₇H₃Cl₂N₃O₂ (unprotected) .
- Molecular Weight : 362.29 g/mol (SEM-protected) or 232.02 g/mol (unprotected) .
Structural Features :
- The core structure is a pyrrolo[2,3-d]pyrimidine fused heterocycle.
- Substituents:
- Chlorine atoms at positions 2 and 4.
- SEM group (trimethylsilyl ethoxymethyl) at position 7 (if protected) or a hydrogen (unprotected).
- Carboxylic acid at position 5.
Applications :
This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or nucleotide analogs due to its reactive chlorine and carboxylic acid moieties .
Structural and Functional Analogues
Table 1: Key Structural Analogues of Pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid Derivatives
Key Differences and Implications
A. Substituent Effects on Reactivity :
- Chlorine vs. Methyl Groups : The 4-chloro-7-methyl variant () exhibits reduced electrophilicity compared to the dichloro target compound, making it less reactive in nucleophilic aromatic substitution but more stable in physiological conditions .
- SEM Protection : The SEM group in the target compound enhances solubility in organic solvents and protects the N7 position during synthetic modifications .
B. Pharmacological Activity :
- Kinase Inhibition: The unprotected dichloro variant (CAS 1638768-02-1) shows higher binding affinity to ATP-binding pockets of kinases compared to monochloro analogues due to increased electron-withdrawing effects .
- Antiviral Potential: Ribofuranosyl-substituted derivatives (e.g., ) demonstrate enhanced cellular uptake via nucleoside transporters, a feature absent in the SEM-protected target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound (SEM-protected) | 4-Chloro-7-methyl Analog | 4-Amino-ribofuranosyl Analog |
|---|---|---|---|
| LogP | 2.8 (predicted) | 1.5 | -1.2 |
| Aqueous Solubility (mg/mL) | <0.1 | 0.5 | >10 |
| Melting Point (°C) | Not reported | 215–217 | 168–170 (decomposes) |
| pKa (COOH) | ~3.1 | ~2.9 | ~3.5 |
Notes:
- The SEM group increases hydrophobicity, reducing aqueous solubility but improving membrane permeability .
- Ribofuranosyl substitution drastically enhances solubility due to polar sugar moieties .
Case Study: Kinase Inhibitor Development
- Target Compound : Demonstrated IC₅₀ of 12 nM against JAK2 kinase, outperforming 4-chloro-7-methyl analogs (IC₅₀ = 45 nM) due to stronger halogen bonding .
- Structural Insight : The 2,4-dichloro configuration creates a complementary fit in the kinase hinge region, as confirmed by X-ray crystallography .
Limitations and Challenges
- Toxicity: Unprotected dichloro derivatives show higher cytotoxicity (CC₅₀ = 8 µM in HepG2 cells) compared to monochloro variants (CC₅₀ > 50 µM) .
- Synthetic Complexity : SEM deprotection requires harsh acidic conditions, limiting scalability .
Biological Activity
2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C11H8Cl2N4O2
- CAS Number : 1038588-24-7
The presence of chlorine atoms and the pyrrolo-pyrimidine framework contribute to its biological properties.
Recent studies have highlighted the compound's role as a potential inhibitor of p21-activated kinase 4 (PAK4), a key regulator in various signaling pathways associated with tumor progression. Research indicates that derivatives of this compound exhibit significant inhibitory activity against PAK4, with some showing IC50 values as low as 2.7 nM .
Key Findings:
- Enzymatic Inhibition : Compounds derived from 2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine have demonstrated potent inhibition of PAK4, impacting cell cycle regulation and apoptosis in cancer cell lines such as MV4-11 .
- Cell Cycle Arrest : Flow cytometry analysis revealed that certain derivatives can induce G0/G1 phase arrest in cancer cells, leading to increased apoptosis rates .
Biological Activity Summary Table
| Activity | IC50 (nM) | Cell Line | Mechanism |
|---|---|---|---|
| PAK4 Inhibition | 2.7 | MV4-11 | Enzymatic inhibition leading to apoptosis |
| Cell Cycle Arrest | - | MV4-11 | Induction of G0/G1 phase arrest |
| Apoptosis Induction | - | MV4-11 | Regulation of phosphorylation pathways |
Case Studies
- Study on PAK4 Inhibition : A study synthesized various derivatives of the pyrrolo[2,3-d]pyrimidine scaffold and evaluated their inhibitory effects on PAK4. The most effective compounds were noted for their ability to bind through hydrogen bonding interactions, demonstrating significant potential for further development as therapeutic agents against cancers driven by PAK4 signaling pathways .
- Antitumor Efficacy : Another investigation assessed the antitumor effects of these compounds in vivo, confirming their ability to reduce tumor growth in xenograft models. The compounds not only inhibited tumor cell proliferation but also enhanced apoptosis markers within the tumors .
Q & A
Basic Research Questions
Q. What synthetic protocols are recommended for preparing 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Start with a pyrrolo[2,3-d]pyrimidine core. Introduce chlorine atoms at positions 2 and 4 via electrophilic substitution using POCl₃ or PCl₅ under reflux conditions (60–80°C, 6–12 hours) .
- Step 2 : Functionalize position 5 with a carboxylic acid group via carboxylation using CO₂ under high pressure or via hydrolysis of a nitrile intermediate (e.g., using H₂SO₄/H₂O) .
- Optimization : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Typical yields range from 40–65% .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodology :
- LCMS/HPLC : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>97% as per supplier specifications) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorine at C2/C4: δ 7.5–8.2 ppm for aromatic protons; carboxylic acid proton: δ 12–13 ppm) .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O (~1700 cm⁻¹) .
- Elemental Analysis : Verify C, H, N, Cl content (e.g., C₇H₃Cl₂N₃O₂: Calc. C 36.24%, H 1.30%, N 18.11%) .
Advanced Research Questions
Q. How do substituent modifications at positions 2, 4, and 5 influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Electron-Withdrawing Groups (EWGs) : Chlorine at C2/C4 enhances electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) .
- Carboxylic Acid Functionalization : Convert to amides or esters for improved solubility (e.g., HATU/DIPEA coupling with amines) .
- Data Table :
| Substituent Position | Reactivity (vs. Suzuki Coupling) | Yield (%) | Reference |
|---|---|---|---|
| 2,4-Cl; 5-COOH | High | 65–75 | |
| 2-Cl; 4-F; 5-COOEt | Moderate | 50–60 |
Q. What computational strategies are effective for predicting the compound’s electronic properties and binding affinity to kinase targets?
- Methodology :
- DFT Calculations : Use Gaussian 16 to model HOMO/LUMO orbitals (basis set: B3LYP/6-31G*) and predict nucleophilic/electrophilic sites .
- Molecular Docking : Employ AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues: Lys745, Thr790 .
- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (GROMACS, CHARMM36 force field) .
Data Contradiction Analysis
Q. How can discrepancies in reported biological activity of pyrrolo[2,3-d]pyrimidine derivatives be resolved?
- Case Study : (4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-substituted derivative) shows moderate kinase inhibition (IC₅₀ = 120 nM), while (4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)) reports IC₅₀ = 85 nM.
- Resolution :
- Steric Effects : Bulkier m-tolyl groups may hinder target binding vs. smaller methoxyphenyl.
- Electron-Donating Groups : Methoxy enhances π-stacking with hydrophobic kinase pockets.
- Validation : Synthesize both analogs and test under identical assay conditions (e.g., ADP-Glo™ Kinase Assay) .
Experimental Design Considerations
Q. What strategies mitigate degradation during long-term storage of this compound?
- Methodology :
- Storage : Use amber vials under inert gas (Argon) at –20°C. Avoid aqueous solutions; lyophilize if necessary .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
Structural Characterization Challenges
Q. How can tautomerism in the pyrrolo[2,3-d]pyrimidine core complicate NMR interpretation?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
